

Spectroscopic and Synthetic Insights into Monomethyl Auristatin E Intermediate-15

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Compound of Interest

Compound Name: *Monomethyl auristatin E intermediate-15*

Cat. No.: *B2829484*

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A comprehensive analysis of Monomethyl auristatin E (MMAE) intermediate-15, a critical building block in the synthesis of the potent anti-cancer agent MMAE, is presented. This guide provides detailed spectroscopic data (NMR and MS), experimental protocols for their acquisition, and a visualization of its position within the broader synthetic pathway of MMAE.

Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent that has emerged as a cornerstone of antibody-drug conjugate (ADC) technology. Its synthesis is a complex, multi-step process involving a series of carefully orchestrated chemical transformations.

Intermediate-15, chemically known as tert-Butyl (S)-2-((1R,2S)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate, represents a key chiral precursor in the construction of the MMAE molecule. Accurate characterization of this intermediate is paramount to ensure the quality and purity of the final active pharmaceutical ingredient.

Spectroscopic Data

The structural integrity of **Monomethyl auristatin E intermediate-15** has been confirmed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of the compound provides a detailed fingerprint of its molecular structure. The obtained spectral data is summarized in the table below.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.30 - 7.40	m	5H	Aromatic protons (C ₆ H ₅)
5.15	s	2H	-OCH ₂ Ph
4.10 - 4.20	m	1H	-CH(OH)-
3.80 - 3.90	m	1H	Pyrrolidine ring proton
3.30 - 3.50	m	2H	Pyrrolidine ring protons
2.80 - 2.95	m	1H	-CH(CH ₃)-
1.80 - 2.10	m	4H	Pyrrolidine ring protons
1.45	s	9H	tert-Butyl protons (-C(CH ₃) ₃)
1.15	d	3H	-CH(CH ₃)-

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the intermediate.

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	364.2124	364.2122
[M+Na] ⁺	386.1943	386.1941

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below for reproducibility and verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

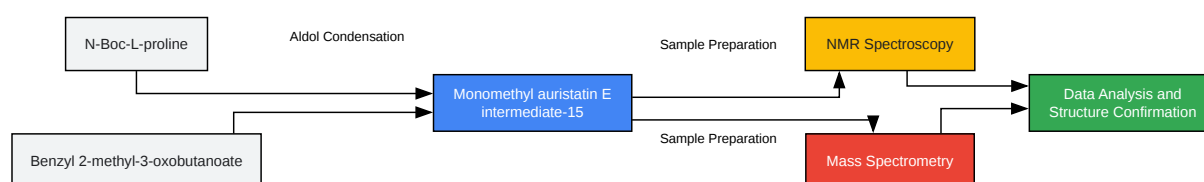
A sample of **Monomethyl auristatin E intermediate-15** (5-10 mg) was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The ^1H NMR spectrum was recorded on a 400 MHz spectrometer at room temperature. Data acquisition was performed using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

Mass spectral analysis was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass spectrometer. A dilute solution of the sample in a mixture of acetonitrile and water with 0.1% formic acid was infused into the ESI source. The analysis was conducted in positive ion mode, and the instrument was calibrated using a standard solution to ensure mass accuracy.

Synthetic Pathway and Experimental Workflow

The synthesis of Monomethyl auristatin E is a convergent process, where different fragments of the molecule are synthesized independently before being coupled together. Intermediate-15 is a key component of one of these fragments. The following diagram illustrates the logical workflow for the synthesis of intermediate-15 and its subsequent characterization.



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Figure 1. Synthetic and analytical workflow for MMAE intermediate-15.

This in-depth guide provides researchers and drug development professionals with the essential spectroscopic data and experimental context for **Monomethyl auristatin E intermediate-15**. The provided information is crucial for the quality control and successful

synthesis of MMAE, a vital component in the development of next-generation cancer therapeutics.

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